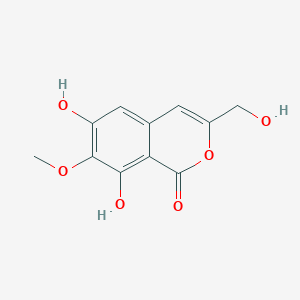
6,8-Dihydroxy-3-(hydroxymethyl)-7-methoxy-1H-2-benzopyran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dihydroxy-3-(hydroxymethyl)-7-methoxy-1H-2-benzopyran-1-one is a compound belonging to the class of isocoumarins. Isocoumarins are a group of naturally occurring compounds known for their diverse biological activities and are often derived from fungi . This compound is characterized by its unique structure, which includes hydroxyl and methoxy groups that contribute to its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dihydroxy-3-(hydroxymethyl)-7-methoxy-1H-2-benzopyran-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may involve the use of hydroxylated benzaldehydes and methoxy-substituted phenols, followed by cyclization using acidic or basic catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dihydroxy-3-(hydroxymethyl)-7-methoxy-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted isocoumarins, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
6,8-Dihydroxy-3-(hydroxymethyl)-7-methoxy-1H-2-benzopyran-1-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and antioxidant properties.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 6,8-Dihydroxy-3-(hydroxymethyl)-7-methoxy-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding to enzymes and receptors, leading to modulation of biological processes. For instance, the compound may inhibit microbial growth by interfering with cell wall synthesis or oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 6,8-Dihydroxy-3-methylisocoumarin
- 6,8-Dihydroxy-3-(2-oxopropyl)-isocoumarin
- Versicolols A and B
Uniqueness
6,8-Dihydroxy-3-(hydroxymethyl)-7-methoxy-1H-2-benzopyran-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
64013-42-9 |
|---|---|
Fórmula molecular |
C11H10O6 |
Peso molecular |
238.19 g/mol |
Nombre IUPAC |
6,8-dihydroxy-3-(hydroxymethyl)-7-methoxyisochromen-1-one |
InChI |
InChI=1S/C11H10O6/c1-16-10-7(13)3-5-2-6(4-12)17-11(15)8(5)9(10)14/h2-3,12-14H,4H2,1H3 |
Clave InChI |
FKMUGUKLCQUICL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C=C(OC(=O)C2=C1O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















